molecular formula C22H22ClFN4O3S B2653351 N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride CAS No. 1216441-27-8

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride

Cat. No.: B2653351
CAS No.: 1216441-27-8
M. Wt: 476.95
InChI Key: FXVNLXYFEXYPMS-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride (referred to as Compound 5194) is a synthetic small molecule characterized by a fluorinated benzothiazole core linked to a 2,3-dimethoxybenzamide moiety via a propylimidazole spacer.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-29-18-6-3-5-16(20(18)30-2)21(28)27(11-4-10-26-12-9-24-14-26)22-25-17-8-7-15(23)13-19(17)31-22;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNLXYFEXYPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the imidazole and fluorobenzo[d]thiazole moieties. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole/Benzamide Core

Table 1: Structural Comparison of Key Analogues
Compound ID/Name Substituent on Benzothiazole Substituent on Benzamide Key Modifications
Compound 5194 (Target) 6-Fluoro 2,3-Dimethoxy Hydrochloride salt
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride (5202) 4-Ethyl 2,3-Dimethoxy Ethyl group enhances hydrophobicity
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6) N/A 4-Fluoro Simpler benzamide scaffold
N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride 6-Fluoro 2,3-Dihydrobenzodioxine Benzodioxine replaces dimethoxybenzamide

Key Observations :

  • Fluorine vs.
  • Benzodioxine vs. Dimethoxybenzamide : The benzodioxine variant () replaces methoxy groups with an oxygenated fused ring, which may affect binding affinity due to altered electronic and steric profiles.

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a compound of considerable interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant research findings.

  • Molecular Formula : C18H16ClFN4OS
  • Molecular Weight : 422.9 g/mol
  • CAS Number : 1219185-15-5

The compound exhibits dual pharmacological properties :

  • H(3)-antagonistic : This action can enhance neurotransmitter release, influencing pathways involving acetylcholine, norepinephrine, and dopamine.
  • H(2)-agonistic : This may lead to increased gastric acid secretion, which could have implications in gastrointestinal health and disease management .

Antitumor Effects

Recent studies have demonstrated that benzothiazole derivatives, including this compound, possess significant antitumor activity. The following findings summarize its effects on various cancer cell lines:

Cell LineConcentration (μM)Effect Observed
A4311, 2, 4Induced apoptosis and cell cycle arrest
A5491, 2, 4Inhibited proliferation and migration
H1299Not specifiedSignificant growth inhibition

The MTT assay was employed to assess cell viability, revealing that the compound significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells .

Inflammatory Response Modulation

The compound also affects inflammatory markers. In a study utilizing mouse monocyte macrophages (RAW264.7), it was found to decrease the expression levels of inflammatory cytokines IL-6 and TNF-α. This anti-inflammatory effect suggests potential applications in treating inflammatory diseases .

Case Studies

  • Study on A431 Cells :
    • Objective : To evaluate apoptosis induction.
    • Method : Flow cytometry was used to analyze cell cycle phases.
    • Results : The compound promoted apoptosis at concentrations as low as 1 μM.
  • Study on A549 Cells :
    • Objective : To assess migration inhibition.
    • Method : Scratch wound healing assay was performed.
    • Results : Notable reduction in cell migration was observed compared to control groups.

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